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Experimental Data on Amorfrutins

The following tables summarize the key experimental findings from the research. Please note that the most

potent compound studied in vivo was Amorfrutin B [1].

Table 1: In Vitro Binding and Activation of PPARγ by Selected Amorfrutins

Compound
PPARγ Binding
Affinity (Ki,
nM)

PPARγ
Activation
(EC₅₀, μM)

Efficacy (% vs.
Rosiglitazone)

Selectivity
(PPARγ vs. α/δ)

Amorfrutin 1 (A1) 236 nM 0.458 μM 39% >100-fold selective
[2]

Amorfrutin B 19 nM Not Detailed Not Detailed High (Micromolar
binding to α/δ) [1]

Rosiglitazone
(TZD Drug)

7 nM 0.002 μM 100% (Full Agonist) Not Detailed [1]

Pioglitazone
(TZD Drug)

584 nM Not Detailed Not Detailed Not Detailed [2]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s650709?utm_src=pdf-body
https://www.smolecule.com/products/s650709?utm_src=pdf-interest
https://link.springer.com/article/10.1007/s00125-013-2920-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC3358853/
https://link.springer.com/article/10.1007/s00125-013-2920-2
https://link.springer.com/article/10.1007/s00125-013-2920-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC3358853/
https://www.smolecule.com/products/s650709?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Table 2: In Vivo Anti-diabetic Efficacy of Amorfrutin B in Mouse Models

Parameter
Amorfrutin B Effect (vs. Diabetic
Control)

Animal Model Dose & Duration

Insulin
Sensitivity

Strongly improved [2] Diet-induced obese &
db/db mice [2]

100 mg/kg/day for
27 days [1]

Glucose
Tolerance

Considerably improved [1] High-fat-diet-fed
C57BL/6 mice [1]

100 mg/kg/day for
27 days [1]

Blood Lipids Improved (triacylglycerols, NEFA,
cholesterol) [1]

High-fat-diet-fed
C57BL/6 mice [1]

100 mg/kg/day for
27 days [1]

Weight Gain No induction [2] [1] Diet-induced obese &
db/db mice [2]

100 mg/kg/day for
27 days [1]

Liver Toxicity Liver-protecting properties [1] High-fat-diet-fed
C57BL/6 mice [1]

100 mg/kg/day for
27 days [1]

Adverse
Effects

No hepatotoxicity, weight gain, or
fluid retention [2] [1]

Diet-induced obese &
db/db mice [2]

100 mg/kg/day for
27 days [1]

Experimental Protocols for In Vivo Studies

The efficacy of amorfrutins is typically validated through a series of standardized in vivo experiments.

Below is a general workflow and detailed methodology based on the published protocols [1] [3].
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Detailed Methodological Steps:

Animal Model Induction:

Insulin Resistance Model: Young male C57BL/6 mice are fed a high-fat diet (HFD), typically
for 10-12 weeks, to induce obesity and insulin resistance [1].

Pharmacological Model: Diabetes can also be induced in rats or mice by a single
intraperitoneal injection of Streptozotocin (STZ), often preceded by Nicotinamide (NA), which

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.smolecule.com/products/s650709?utm_src=pdf-body-img
https://link.springer.com/article/10.1007/s00125-013-2920-2
https://www.smolecule.com/products/s650709?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


destroys pancreatic β-cells. Animals with confirmed hyperglycemia (e.g., blood glucose >11

mmol/L) are used [3].

Treatment Protocol:

After the disease phenotype is established, animals are uniformly distributed into experimental

groups (e.g., n=10-13 for mice).
Groups typically include a non-diabetic control, a diabetic (vehicle) control, one or more

groups treated with the test compound (amorfrutin), and a positive control group (e.g.,
treated with rosiglitazone or glibenclamide) [1] [3].

The compound is administered daily, often mixed with food. A common dose for amorfrutin B is
100 mg per kg of body weight per day for a duration of about 4 weeks [1].

Metabolic Phenotyping:

Fasting Blood Glucose & Body Weight: Measured at regular intervals (e.g., weekly) [3].
Insulin Sensitivity Test (IPIST): Performed after a short fast. Insulin is injected

intraperitoneally, and blood glucose levels are measured from the tail vein at regular intervals
(e.g., 0, 15, 30, 60, 90 minutes) [1].

Oral Glucose Tolerance Test (OGTT): Conducted after an overnight fast. A glucose solution is
administered orally, and blood glucose is measured over time (e.g., 0, 30, 60, 90, 120 minutes).

The total glycemic response is calculated as the Area Under the Curve (AUC) [1] [3].

Terminal Analysis:

At the end of the study, animals are fasted and euthanized. Blood is collected via cardiac

puncture for plasma analysis (insulin, lipids, liver enzymes, adipokines). Tissues like liver,
adipose tissue, and muscle are collected for further molecular analysis (e.g., gene expression,

lipid content) [1] [3].
Key Calculations:

HOMA-IR: Insulin resistance is calculated using the Homeostasis Model Assessment:
HOMA-IR = [Fasting Glucose (mmol/L) × Fasting Insulin (pmol/L)] /

156 [3].

Mechanism of Action: PPARγ Pathway

Amorfrutins exert their anti-diabetic effects by acting as Selective PPARγ Modulators (SPPARγMs). The

following diagram illustrates this targeted pathway and how it differs from the action of full agonists like

TZDs [2] [4].
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Key Mechanism Insights:

Selective PPARγ Modulation: Unlike synthetic TZDs (e.g., rosiglitazone) that are full agonists,

amorfrutins are partial agonists. They bind to the PPARγ ligand-binding domain but induce a
different conformational change. This leads to the selective recruitment of only a subset of co-

activators (e.g., TRAP220) and the release of corepressors (NCoR), resulting in a distinct gene
expression profile [2].

Gene Expression Profile: This selective modulation means amorfrutins upregulate genes beneficial
for insulin sensitivity (e.g., Slc2a4 (GLUT4), Fabp4, Nr1h3) but do not strongly activate genes

involved in adipogenesis and lipid storage, which are linked to the side effects of TZDs [2].
Blocking Phosphorylation: A critical mechanism involves blocking the phosphorylation of PPARγ at

serine 273 (S273) by Cdk5. This specific phosphorylation is induced by inflammatory stimuli and is
associated with insulin resistance. By blocking it, amorfrutins and similar non-agonist ligands can

improve insulin sensitivity without the side effects of full activation [4].
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Conclusion for Research Professionals

In summary, amorfrutins represent a promising class of natural product-derived Selective PPARγ

Modulators. The most significant in vivo data available is for Amorfrutin B, which demonstrates potent

glucose-lowering and insulin-sensitizing effects in established mouse models of diabetes and obesity,

comparable to synthetic TZDs.

The key advantage lies in its superior safety profile, as treatment does not induce the weight gain,

hepatotoxicity, or fluid retention typically associated with full PPARγ agonists. This is attributed to its unique

mechanism of selective receptor modulation and inhibition of S273 phosphorylation.

It is important to note that much of the core mechanistic and in vivo research was published around 2012-

2013. For a comprehensive and up-to-date literature review, I recommend searching recent publications for

any follow-up studies, clinical trials, or synthetic derivatives based on the amorfrutin scaffold.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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